molecular formula C16H12Cl2N4O3 B594870 Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate CAS No. 1314406-38-6

Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate

Cat. No.: B594870
CAS No.: 1314406-38-6
M. Wt: 379.197
InChI Key: CDDMKRGWBLAAQH-UHFFFAOYSA-N
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Description

Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate is a chemical compound with the molecular formula C16H12Cl2N4O3 and a molecular weight of 379.197 g/mol . This compound is known for its utility in various research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate typically involves the reaction of 2-(2,4-dichlorophenoxy)benzonitrile with sodium azide in the presence of a suitable solvent to form the tetrazole ring. This intermediate is then esterified with methyl chloroacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: Known for its herbicidal properties.

    2-(2,4-Dichlorophenoxy)benzonitrile: Used as an intermediate in organic synthesis.

Uniqueness

Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate is unique due to its tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in research and industrial applications .

Properties

IUPAC Name

methyl 2-[5-[2-(2,4-dichlorophenoxy)phenyl]tetrazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O3/c1-24-15(23)9-22-20-16(19-21-22)11-4-2-3-5-13(11)25-14-7-6-10(17)8-12(14)18/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDMKRGWBLAAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1N=C(N=N1)C2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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